molecular formula C12H10ClNO2 B11877011 1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone

1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone

Cat. No.: B11877011
M. Wt: 235.66 g/mol
InChI Key: RUXVFXZPZUNIJO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone typically involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . This reaction leads to the formation of the desired compound through regioselective O-alkylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit mammalian topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Another quinoline derivative with similar biological properties.

    5-Methoxyquinoline: Shares the methoxy functional group and exhibits comparable activities.

    3-Acetylquinoline: A precursor in the synthesis of 1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone.

Uniqueness

This compound is unique due to its specific combination of chloro and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

1-(2-chloro-5-methoxyquinolin-3-yl)ethanone

InChI

InChI=1S/C12H10ClNO2/c1-7(15)8-6-9-10(14-12(8)13)4-3-5-11(9)16-2/h3-6H,1-2H3

InChI Key

RUXVFXZPZUNIJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2C=CC=C(C2=C1)OC)Cl

Origin of Product

United States

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